REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[O:9]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10]1>>[OH:9][CH2:13][CH2:12][N:11]([CH2:10][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])[CH2:14][CH2:15][OH:16]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CN(CC1)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a reaction mixture
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to a temperature of 25° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with a 2:1 mixture of diethyl ether and ethyl acetate (5×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CCO)CP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |